molecular formula C22H25N3O3 B5280450 1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one

1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B5280450
M. Wt: 379.5 g/mol
InChI Key: VDVOIMXMTKSYHZ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One possible route could include:

    Formation of the piperazine ring: Starting with a suitable precursor, such as phenylpiperazine, and reacting it with a carbonyl compound.

    Introduction of the pyrrolidin-2-one moiety: This step may involve the reaction of the intermediate with a pyrrolidinone derivative under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve:

    Receptor binding: Interaction with neurotransmitter receptors in the brain.

    Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways.

    Signal transduction pathways: Modulation of intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)piperidine: Similar structure but with a piperidine ring instead of pyrrolidin-2-one.

    1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)azetidin-2-one: Similar structure but with an azetidinone ring.

Uniqueness

1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one is unique due to its specific combination of functional groups and ring structures, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

1-(4-methoxyphenyl)-4-(4-phenylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-28-20-9-7-19(8-10-20)25-16-17(15-21(25)26)22(27)24-13-11-23(12-14-24)18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVOIMXMTKSYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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